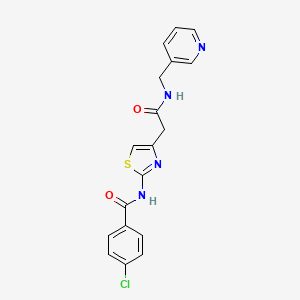

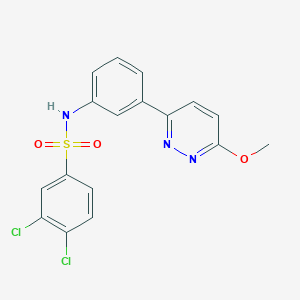

triazin-4-one CAS No. 303145-10-0](/img/structure/B2864654.png)

2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. This compound is known for its unique chemical properties and has been studied extensively for its synthesis, mechanism of action, and biochemical and physiological effects.

Applications De Recherche Scientifique

The compound 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one is involved in various scientific research areas, particularly focusing on the synthesis and application of heterocyclic compounds. These applications range from material science to biological studies, highlighting the compound's versatility in research settings.

Synthesis and Characterization

Research has explored the synthesis and characterization of novel compounds and complexes involving pyridyl triazine cores, similar to 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one. For example, the synthesis of sulfonated zinc-triazine complexes has been investigated for potential biological applications due to their water solubility and binding capabilities with bovine serum albumin (BSA), indicating their relevance in serum distribution and possibly drug delivery systems (Abeydeera, Perera, & Perera, 2018).

Chemical Reactions and Processes

The compound's chemistry facilitates the exploration of novel reactions, such as microwave-activated inverse electron demand Diels–Alder reactions, leading to the efficient synthesis of polysubstituted pyridines and pyranopyridines. This process underscores the compound's utility in creating diverse bicyclic scaffolds, which are valuable in medicinal chemistry and material science (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).

Biological Applications

On the biological front, the encapsulation of lipophilic derivatives of pyrenyl compounds within water-soluble metalla-cages, employing triazine-based structures, has been studied. This research illustrates the potential of using such compounds in drug delivery systems, highlighting their ability to encapsulate biologically relevant structures for targeted therapy applications (Mattsson et al., 2010).

Molecular Structure Studies

The investigation into the acid properties and structure-biological activity relationship of 4-hydroxy-6H-1,3-oxazin-6-ones, which share structural similarities with the query compound, provides insights into the behavior of such molecules in biological media. These studies are crucial for understanding the interaction mechanisms of these compounds with biological systems and their potential therapeutic applications (Lalaev et al., 2006).

Supramolecular Chemistry

Further research into the proficiency of electron-deficient triazine rings to generate anion-π and lone pair-π interactions has been conducted. This work contributes to the field of supramolecular chemistry, where such interactions are pivotal in constructing complex molecular architectures for catalysis, sensing, and nanotechnology applications (Costa et al., 2010).

The versatility of 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one and related compounds in scientific research underscores their significance across a broad spectrum of disciplines. From their role in synthetic chemistry to potential biological applications and contributions to supramolecular chemistry, these compounds continue to be a focal point of scientific exploration.

Mécanisme D'action

Target of Action

It’s known that 1,3,5-triazine derivatives, which this compound is a part of, exhibit a wide range of biological activities such as antimalarial, antimicrobial, anti-cancer, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad biological activities of triazine derivatives, it’s likely that multiple pathways could be affected .

Result of Action

Given the broad biological activities of triazine derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-13-7-9-6-4-2-3-5-11(6)8(12)10-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEOCYDPKMSQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

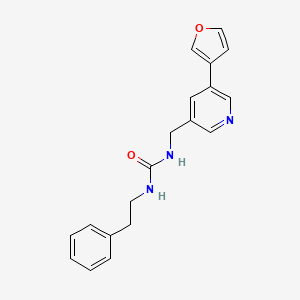

![4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864576.png)

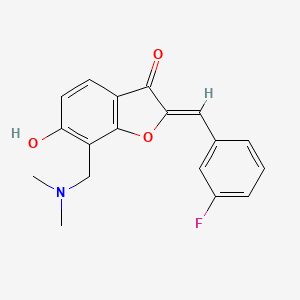

![Methyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2864583.png)

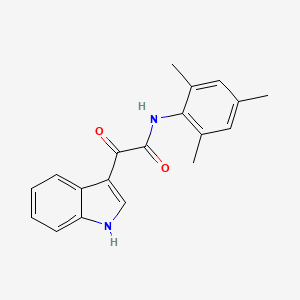

![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)

![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)